Cas no 108221-67-6 (Ethyl 2-bromo-2-fluoropropanoate)

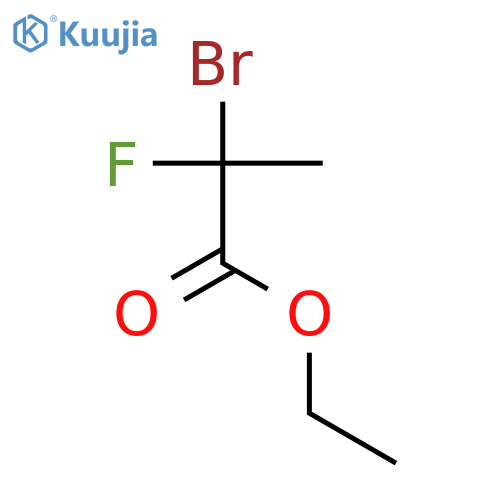

108221-67-6 structure

商品名:Ethyl 2-bromo-2-fluoropropanoate

Ethyl 2-bromo-2-fluoropropanoate 化学的及び物理的性質

名前と識別子

-

- 108221-67-6

- EN300-6478459

- MFCD33394997

- SCHEMBL98575

- ethyl 2-bromo-2-fluoropropanoate

- Ethyl 2-bromo-2-fluoropropanoate

-

- インチ: InChI=1S/C5H8BrFO2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3

- InChIKey: NBWTZWHOEOYWDP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 197.96917g/mol

- どういたいしつりょう: 197.96917g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

Ethyl 2-bromo-2-fluoropropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6478459-0.05g |

ethyl 2-bromo-2-fluoropropanoate |

108221-67-6 | 95% | 0.05g |

$162.0 | 2023-05-23 | |

| Enamine | EN300-6478459-0.5g |

ethyl 2-bromo-2-fluoropropanoate |

108221-67-6 | 95% | 0.5g |

$546.0 | 2023-05-23 | |

| Enamine | EN300-6478459-5.0g |

ethyl 2-bromo-2-fluoropropanoate |

108221-67-6 | 95% | 5g |

$2028.0 | 2023-05-23 | |

| Aaron | AR027YYO-2.5g |

ethyl 2-bromo-2-fluoropropanoate |

108221-67-6 | 95% | 2.5g |

$1909.00 | 2025-02-15 | |

| Aaron | AR027YYO-1g |

ethyl 2-bromo-2-fluoropropanoate |

108221-67-6 | 95% | 1g |

$987.00 | 2025-02-15 | |

| 1PlusChem | 1P027YQC-5g |

ethyl 2-bromo-2-fluoropropanoate |

108221-67-6 | 95% | 5g |

$2569.00 | 2023-12-26 | |

| Aaron | AR027YYO-250mg |

ethyl 2-bromo-2-fluoropropanoate |

108221-67-6 | 95% | 250mg |

$503.00 | 2025-02-15 | |

| Enamine | EN300-6478459-2.5g |

ethyl 2-bromo-2-fluoropropanoate |

108221-67-6 | 95% | 2.5g |

$1370.0 | 2023-05-23 | |

| Aaron | AR027YYO-50mg |

ethyl 2-bromo-2-fluoropropanoate |

108221-67-6 | 95% | 50mg |

$248.00 | 2025-02-15 | |

| Aaron | AR027YYO-500mg |

ethyl 2-bromo-2-fluoropropanoate |

108221-67-6 | 95% | 500mg |

$776.00 | 2025-02-15 |

Ethyl 2-bromo-2-fluoropropanoate 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

108221-67-6 (Ethyl 2-bromo-2-fluoropropanoate) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量